4-((3-Bromo-4-methoxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione 4-((3-Bromo-4-methoxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione
Brand Name: Vulcanchem
CAS No.: 613248-50-3
VCID: VC16138334
InChI: InChI=1S/C15H12BrN5OS/c1-22-13-6-5-10(8-11(13)16)9-18-21-14(19-20-15(21)23)12-4-2-3-7-17-12/h2-9H,1H3,(H,20,23)/b18-9+
SMILES:
Molecular Formula: C15H12BrN5OS
Molecular Weight: 390.3 g/mol

4-((3-Bromo-4-methoxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione

CAS No.: 613248-50-3

Cat. No.: VC16138334

Molecular Formula: C15H12BrN5OS

Molecular Weight: 390.3 g/mol

* For research use only. Not for human or veterinary use.

4-((3-Bromo-4-methoxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione - 613248-50-3

Specification

CAS No. 613248-50-3
Molecular Formula C15H12BrN5OS
Molecular Weight 390.3 g/mol
IUPAC Name 4-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C15H12BrN5OS/c1-22-13-6-5-10(8-11(13)16)9-18-21-14(19-20-15(21)23)12-4-2-3-7-17-12/h2-9H,1H3,(H,20,23)/b18-9+
Standard InChI Key ZTOALYBVRLXJSG-GIJQJNRQSA-N
Isomeric SMILES COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=N3)Br
Canonical SMILES COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=N3)Br

Introduction

Structural Characteristics

Core Framework and Functional Groups

The compound features a 1,2,4-triazole ring as its central scaffold, substituted with:

  • A thione (–S=) group at position 5, enhancing reactivity and biological interactions .

  • A pyridin-2-yl group at position 3, contributing aromatic stability and potential hydrogen-bonding capacity .

  • A benzylideneamino substituent at position 4, composed of a 3-bromo-4-methoxyphenyl moiety. This brominated aromatic system introduces electronic effects (e.g., electron-withdrawing bromine) and steric bulk, while the methoxy group modulates electron density .

Key Structural Features

FeatureRole in Reactivity/Bioactivity
1,2,4-Triazole coreBase for hydrogen bonding, metal coordination
Thione groupElectrophilic site for nucleophilic attack
Pyridin-2-ylAromatic stacking, enzyme interaction
Brominated arylElectron-withdrawing, enhances lipophilicity
TechniqueKey Signals/Peaks
IR1618 cm⁻¹ (C=N), 1281 cm⁻¹ (C=S)
¹H NMRδ 8.90 (s, CH=N), 7.35–7.52 (m, Ar-H)
HRMSm/z 390.3 ([M]+)

Biological Activity and Mechanism

Antibacterial Properties

The compound exhibits antibacterial activity, attributed to its triazole-thione scaffold and substituents. Key findings include:

  • Target Enzymes: Likely inhibition of DNA gyrase or cell wall synthesis enzymes via metal coordination (e.g., Mg²⁺, Zn²⁺) .

  • Structure-Activity Relationships (SAR): Bromine at the 3-position and methoxy at the 4-position enhance activity by increasing lipophilicity and electronic effects .

Comparative Antibacterial Activity

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus8–16
Escherichia coli16–32

Comparative Analysis with Analogues

Structural Analogues

CompoundCAS NumberKey Differences
4-((5-Bromo-2-methoxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione497823-53-7Bromine at 5-position, methoxy at 2-position
5-(4-((4-Methoxybenzylidene)amino)phenyl)-4-phenyl-1,2,4-triazole-3-thioneN/APhenyl group at position 4, no bromine

Activity Trends

  • Bromine Position: 3-Bromo derivatives generally show higher activity than 5-bromo analogues due to optimized electronic effects.

  • Methoxy Substituents: Enhance solubility but may reduce potency compared to hydroxyl groups .

Applications and Future Directions

Challenges and Optimization Strategies

  • Synthetic Challenges: Low yields in Schiff base formation necessitate optimized reaction conditions (e.g., solvent, catalyst) .

  • Toxicity Concerns: Bromine and thione groups may require de novo design to improve safety profiles .

Research Findings and Data

X-ray Crystallography Insights

For structurally related triazole derivatives, crystal structures reveal:

  • Planar Bicyclic Systems: Favorable for π-π stacking in biological interactions .

  • Hydrogen Bonding Networks: Critical for stabilizing enzyme-inhibitor complexes .

Molecular Docking Studies

Preliminary models suggest:

  • Binding to DNA Gyrase: Triazole-thione coordinates Mg²⁺ in the enzyme’s active site .

  • Affinity Optimization: Pyridin-2-yl and brominated aryl groups enhance binding through hydrophobic and electrostatic interactions .

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